1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.4]nonane core, which includes both oxygen and nitrogen atoms within the ring system. The presence of ester and oxo functional groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a spirocyclic intermediate, followed by functional group modifications to introduce the ester and oxo groups. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s spirocyclic structure allows it to fit into unique binding pockets, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
- 2-azaspiro[4.5]decane-1,3-dione
Uniqueness
Compared to these similar compounds, 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI) stands out due to its unique combination of functional groups and its specific spirocyclic structure.
Properties
Molecular Formula |
C14H21NO6 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
7-O-tert-butyl 8-O-methyl (5R,8S)-2-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H21NO6/c1-13(2,3)21-12(18)15-8-14(6-5-10(16)20-14)7-9(15)11(17)19-4/h9H,5-8H2,1-4H3/t9-,14+/m0/s1 |
InChI Key |
IKWDBLLKWFMNSR-LKFCYVNXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CCC(=O)O2)C[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC(=O)O2)CC1C(=O)OC |
Origin of Product |
United States |
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